tert-Butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate: is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a white crystalline solid at room temperature and is commonly used in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate typically involves a multi-step process:
Formation of Aminomethyl Compound: The starting material, aniline, reacts with formaldehyde to form an aminomethyl compound.
Carbamate Formation: The aminomethyl compound is then reacted with tert-butyl chloroformate to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate can be compared with similar compounds such as:
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: Similar structure but different functional groups.
tert-Butyl (1-(aminomethyl)cyclopropyl)methylcarbamate: Similar cyclopropyl structure but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(aminomethyl)phenyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(8-9-15)12-6-4-11(10-16)5-7-12/h4-7H,8-10,16H2,1-3H3,(H,17,18) |
InChI Key |
QYSUIHFLHKYEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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